molecular formula C25H25NO3 B14428141 Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- CAS No. 80496-04-4

Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl-

Cat. No.: B14428141
CAS No.: 80496-04-4
M. Wt: 387.5 g/mol
InChI Key: TWDOKTGTAWIUEK-UHFFFAOYSA-N
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Description

Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- is a complex organic compound with a unique structure that includes a benzamide core, a benzoyloxy group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- typically involves multiple steps, including the formation of the benzamide core, the introduction of the benzoyloxy group, and the addition of the tert-butyl group. Common synthetic routes may involve the use of reagents such as benzoyl chloride, tert-butylamine, and methylamine under specific reaction conditions like controlled temperature and pH.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents on the benzene ring or the amide nitrogen. Examples include:

  • Benzamide, N-(2-hydroxy-1,1-dimethylethyl)-
  • Benzamide, 2-chloro-N-(2-hydroxy-1,1-dimethylethyl)-

Uniqueness

What sets Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

80496-04-4

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

[2-[(4-tert-butylbenzoyl)-methylamino]phenyl] benzoate

InChI

InChI=1S/C25H25NO3/c1-25(2,3)20-16-14-18(15-17-20)23(27)26(4)21-12-8-9-13-22(21)29-24(28)19-10-6-5-7-11-19/h5-17H,1-4H3

InChI Key

TWDOKTGTAWIUEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2OC(=O)C3=CC=CC=C3

Origin of Product

United States

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